molecular formula C8H16ClNO2 B12307593 rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis

rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis

Cat. No.: B12307593
M. Wt: 193.67 g/mol
InChI Key: QRLXIGLBXUFGCM-UHFFFAOYSA-N
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Description

rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis is a chiral compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the aminomethyl and carboxylic acid groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the racemic mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid: This compound lacks the hydrochloride group but shares similar structural features.

    cis-2-(aminomethyl)cyclohexane-1-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.

    trans-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride: A stereoisomer with a different configuration.

Uniqueness

rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis is unique due to its specific stereochemistry and the presence of both aminomethyl and carboxylic acid groups

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2-(aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H

InChI Key

QRLXIGLBXUFGCM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN)C(=O)O.Cl

Origin of Product

United States

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